2-Methyl-6-methyleneocta-2,7-dien-4-ol
Description
Terpene and Terpenoid Framework
2-Methyl-6-methyleneocta-2,7-dien-4-ol is classified as a terpene alcohol. wikipedia.org Terpenes are a large and diverse class of organic compounds produced by a variety of plants and some insects. They are built from isoprene (B109036) units (C₅H₈) and are categorized by the number of these units they contain. The presence of a hydroxyl (-OH) group in the structure of this compound makes it a terpenoid, which are terpenes that have been modified with additional functional groups or whose methyl groups have been moved or removed.
Monoterpenoid and Meroterpenoid Designations
With a chemical formula of C₁₀H₁₆O, this compound is specifically designated as a monoterpenoid. nih.gov Monoterpenoids are derived from two isoprene units. Some literature also refers to certain stereoisomers, such as (4R)-ipsdienol, as a meroterpenoid. nih.gov Meroterpenoids are natural products of mixed biosynthetic origin, meaning part of their structure is derived from terpenes.
Structural Context as an Acyclic Monoterpenoid
Structurally, this compound is an acyclic monoterpenoid, meaning its ten-carbon backbone does not form a ring system. foodb.ca This linear structure is a key feature that influences its chemical properties and biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-methylideneocta-2,7-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKYUHMPXBMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865781 | |
| Record name | (+/-)-Ipsdienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14434-41-4, 54809-53-9 | |
| Record name | 2-Methyl-6-methylene-2,7-octadien-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14434-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-methyleneocta-2,7-dien-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054809539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Ipsdienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-methyleneocta-2,7-dien-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Ecological Significance
Ipsdienol (B1210497) is produced by a range of organisms, from plants to insects, where it serves diverse and crucial ecological functions. Its presence is a key factor in mediating interactions both within and between species.
Distribution in Biological Systems
Identification in Plant Species
While 2-methyl-6-methyleneocta-2,7-dien-4-ol is more famously associated with insects, related monoterpenoid compounds are principal components of essential oils in many plants. For instance, in Laurus nobilis (bay laurel), the essential oils are rich in compounds like eucalyptol and α-terpinyl acetate, which belong to the same broad class of monoterpenoids. researchgate.net The structural similarity between these plant-derived compounds and ipsdienol is significant, as host plant monoterpenes, such as myrcene (B1677589), were long considered the exclusive precursors for its biosynthesis by bark beetles. pnas.orgresearchgate.net Although it is now known that beetles can also produce ipsdienol de novo (from basic metabolic precursors), the chemical link to host plant chemistry remains ecologically important. nih.govnih.gov
Presence in Insect Species
The most well-documented role of this compound is within the chemical communication systems of insects, particularly bark beetles of the genus Ips. slu.se
Presence in Insect Species
Association with Ips Bark Beetles
This compound is a primary semiochemical for numerous Ips species. Male beetles, upon locating a suitable host tree, produce and release ipsdienol to communicate with other beetles. wikipedia.org
Ips pini (Pine Engraver Beetle): Male Ips pini beetles are notable producers of ipsdienol, which is a major component of their aggregation pheromone. nih.govwikipedia.org The production of this pheromone is a critical step in their life cycle, initiated after the male bores into a host tree to construct a nuptial chamber. wikipedia.org Different geographic populations of I. pini are known to produce and respond to different stereoisomeric ratios of ipsdienol, highlighting its role in reproductive isolation and local adaptation. wikipedia.orgchemical-ecology.net
Ips paraconfusus (California Five-Spined Ips): This species was one of the first in which an aggregation pheromone was chemically identified, with ipsdienol being a key component alongside ipsenol and cis-verbenol. slu.sechemical-ecology.net Male I. paraconfusus synthesize these compounds to attract both males and females to a suitable host, initiating a mass attack. pnas.orgchemical-ecology.net Research has shown that these males can produce the pheromone both by modifying host tree monoterpenes like myrcene and through de novo biosynthesis. pnas.orgresearchgate.net
Table 1: Presence of this compound (Ipsdienol) in Select Ips Species
| Species | Common Name | Role of Ipsdienol | Key Findings |
|---|---|---|---|
| Ips pini | Pine Engraver Beetle | Major aggregation pheromone component. wikipedia.org | Production by males initiates host colonization; geographic variation in stereoisomer preference exists. wikipedia.orgchemical-ecology.net |
| Ips paraconfusus | California Five-Spined Ips | Key component of a three-part aggregation pheromone. slu.se | One of the first identified beetle pheromones; produced via host precursor modification and de novo synthesis. pnas.orgchemical-ecology.net |
| Ips avulsus | Small Southern Pine Engraver | Component of aggregation pheromone. oup.com | Response to different enantiomers of ipsdienol can be influenced by the presence of other semiochemicals. oup.com |
| Ips calligraphus | Six-spined Engraver Beetle | Component of aggregation pheromone. oup.com | Uses ipsdienol in combination with cis-verbenol and trans-verbenol to mediate aggregation. oup.com |
Role as an Insect Semiochemical and Pheromone
As a semiochemical, this compound carries messages that are fundamental to the survival and reproductive success of bark beetles.
Function as an Aggregation Pheromone
The primary and most studied function of ipsdienol is as an aggregation pheromone. nih.gov After a pioneer male beetle successfully bores into a host tree, it releases ipsdienol, often in a blend with other compounds. wikipedia.orgchemical-ecology.net This chemical signal is broadcast through the air, attracting a large number of both male and female conspecifics to the location. chemical-ecology.net This coordinated arrival is crucial for the beetles' success.
The effectiveness of ipsdienol as an attractant can vary based on its stereochemistry. Different beetle species, and even different populations of the same species, may produce or respond to specific enantiomers (mirror-image isomers) of the molecule, such as (+)-ipsdienol or (-)-ipsdienol. wikipedia.orgconfex.com This specificity helps ensure that the aggregation signal is directed primarily at the correct species, preventing reproductive interference and unnecessary competition. wikipedia.org
Influence on Host Tree Colonization
The aggregation signal initiated by ipsdienol is the driving force behind the mass attack strategy employed by Ips beetles. wikipedia.org A single beetle or a small group would be unable to overcome the defenses of a healthy or even a moderately stressed conifer, which include toxic resins and other defensive compounds. slu.sefrontiersin.org
By releasing ipsdienol, the pioneer beetles orchestrate a synchronized, large-scale colonization. wikipedia.org The sheer number of beetles arriving at the host tree overwhelms its defensive capabilities, a phenomenon often referred to as "mass attack." slu.se This allows the beetles to successfully establish galleries in the phloem for mating and egg-laying, ultimately leading to the death of the host tree. slu.se The pheromone, therefore, directly facilitates the securing of resources necessary for the beetles' reproduction and the survival of their offspring.
Interplay with Other Semiochemicals in Ecological Contexts
The ecological role of this compound (ipsdienol) is rarely isolated; its significance is often defined by its interaction with a complex bouquet of other volatile organic compounds. These interactions can be synergistic, where the presence of another compound enhances the response to ipsdienol, or antagonistic, where the response is diminished. This interplay is crucial in mediating interactions both within and between species, from coordinating mass attacks on host trees to avoiding competition and falling prey to natural enemies.
Synergistic and Antagonistic Interactions with Conspecific Pheromones (e.g., Ipsenol, Verbenone)
Within a single species, the behavioral response to ipsdienol is often modulated by the presence and concentration of other pheromone components, such as ipsenol and verbenone. These compounds act as a chemical language that can fine-tune group behavior, such as aggregation and dispersal.
For the bark beetle Ips typographus, verbenone and ipsenol, which are typically present in the later stages of host colonization, act as anti-aggregation signals. nih.gov When released with the primary aggregation pheromones (2-methyl-3-buten-2-ol and cis-verbenol), both verbenone and ipsenol significantly decrease the number of beetles caught in traps. nih.gov Conversely, the addition of ipsdienol at low release rates can slightly increase trap catches, suggesting a more complex, potentially synergistic role in the initial aggregation phase before it contributes to the "shut-off" signal at higher concentrations. nih.gov
In the context of the three southern Ips species in the United States (Ips avulsus, Ips calligraphus, and Ips grandicollis), interactions are also complex. Research has shown that the most attractive pheromone blend for I. avulsus is a combination of ipsdienol and ipsenol. For I. calligraphus, the optimal blend is cis-verbenol plus ipsdienol. nih.gov While a tertiary blend containing all three compounds can be used for monitoring the entire species complex, the presence of a third component can sometimes reduce the catch of a specific species compared to its most attractive binary blend, indicating a degree of antagonism. nih.gov This demonstrates how subtle changes in the pheromone blend can mediate species-specific responses.
Furthermore, studies involving Dendroctonus brevicomis and the sympatric Ips paraconfusus have shown that racemic ipsdienol acts as an inhibitor, significantly reducing the response of D. brevicomis to its own attractant pheromone blend. fao.org Verbenone has a similar inhibitory effect. fao.org This antagonistic interaction is believed to help mediate interspecific competition for shared host resources. fao.org
Table 1: Interactions of Ipsdienol with Conspecific Pheromones
| Species | Interacting Pheromone(s) | Observed Interaction | Ecological Implication | Reference(s) |
|---|---|---|---|---|
| Ips typographus | Verbenone, Ipsenol | Antagonistic | "Shut-off" signal for aggregation, density regulation | nih.gov |
| Ips avulsus | Ipsenol | Synergistic | Primary aggregation signal | nih.gov |
| Ips calligraphus | cis-Verbenol | Synergistic | Primary aggregation signal | nih.gov |
| Dendroctonus brevicomis | Verbenone | Antagonistic | Reduces attraction to own pheromones, mediates interspecific competition | fao.org |
Interspecific Communication and Behavioral Modulation (e.g., Dendroctonus brevicomis)
Ipsdienol plays a significant role in mediating interactions between different species of bark beetles that share the same host trees, such as those from the genera Ips and Dendroctonus. This interspecific "crosstalk" is critical for partitioning resources and minimizing direct competition.
The western pine beetle, Dendroctonus brevicomis, which cohabits ponderosa pine with Ips paraconfusus, exhibits a nuanced response to the latter's pheromones. At very low concentrations, D. brevicomis is actually attracted to a mixture of the Ips pheromones, including ipsenol, cis-verbenol, and ipsdienol. chemical-ecology.netnih.gov However, as the concentration of these Ips pheromones increases, as would happen during a mass colonization event, the effect becomes inhibitory, repelling D. brevicomis from its own attractants. chemical-ecology.netnih.gov
Specifically, racemic ipsdienol released in the field significantly reduces the attraction of flying D. brevicomis to its own aggregation pheromones (exo-brevicomin and frontalin) and the host tree volatile myrcene. fao.orgnih.gov This inhibitory effect suggests that ipsdienol is a key signal used by D. brevicomis to recognize that a particular host tree is already heavily colonized by a competing Ips species, prompting it to seek resources elsewhere. nih.gov This behavioral modulation is a clear example of how a semiochemical can regulate interspecific competition and influence the spatial distribution of different pest species within a forest.
Ecological Implications for Integrated Pest Management
The detailed understanding of how this compound functions in forest ecosystems has direct and significant implications for the development of Integrated Pest Management (IPM) strategies. By harnessing the compound's ability to manipulate insect behavior, forestry professionals can devise more effective and environmentally sensitive methods for monitoring and controlling pest populations.
Application in Monitoring and Control Strategies for Forest Pests
Pheromone-based tactics are a cornerstone of modern IPM programs for forest insects. nih.gov Ipsdienol is a key active ingredient in lures used for the surveillance, monitoring, and mass trapping of various bark beetle and wood-boring insect species. usda.govoup.com Monitoring programs that use traps baited with ipsdienol and other synergistic compounds allow forest managers to detect the presence of pest species, determine their population density, and track their dispersal. mdpi.com This information is crucial for risk assessment and for making timely decisions about control interventions.
Research on Pheromone-Based Lure and Trap Systems
Extensive research has focused on optimizing the composition of lures and the design of traps to maximize their effectiveness for specific target pests. This research often involves identifying the most attractive blend of semiochemicals and their ideal release rates.
One notable area of research has demonstrated the efficacy of a quaternary lure blend consisting of ipsenol, ipsdienol, ethanol, and α-pinene. Traps baited with this four-component blend were found to be highly effective for trapping a wide range of wood-boring beetles (Cerambycidae and Buprestidae) in pine forests across eastern North America. oup.comoup.com The inclusion of ipsdienol and ipsenol was shown to enhance the attraction of certain species to the host volatiles (ethanol and α-pinene). oup.com
For the southern Ips complex, research has shown that a single lure containing ipsdienol, ipsenol, and cis-verbenol can be used to effectively monitor all three sympatric species simultaneously, simplifying large-scale monitoring programs. nih.gov The development of such multi-chemical lures is a significant advancement, making pest detection and management more efficient and cost-effective. agriculturejournals.cz
Table 2: Application of Ipsdienol in Lure Systems
| Lure Composition | Target Pest Guild / Species | Purpose | Key Finding | Reference(s) |
|---|---|---|---|---|
| Ipsdienol + Ipsenol + Ethanol + α-Pinene | Wood-boring beetles (Cerambycidae, Buprestidae) | Monitoring, Trapping | Quaternary blend is highly effective for a broad spectrum of species. | oup.comoup.com |
| Ipsdienol + Ipsenol + cis-Verbenol | Southern Ips complex (I. avulsus, I. calligraphus, I. grandicollis) | Monitoring | A single tertiary blend can be used to monitor all three species simultaneously. | nih.gov |
Biosynthetic Pathways and Enzymology
De Novo Biosynthesis in Insects
Direct evidence for the de novo biosynthesis of ipsdienol (B1210497) in bark beetles, such as Ips pini and Ips paraconfusus, was established through in vivo radiolabeling studies. nih.govresearchgate.net These studies demonstrated that male beetles could incorporate 14C-labeled acetate and mevalonolactone into ipsdienol, confirming an endogenous metabolic pathway. slu.se
The primary metabolic route for the endogenous production of ipsdienol and other isoprenoid pheromones in bark beetles is the mevalonate (B85504) (MVA) pathway. slu.seresearchgate.netnih.gov This fundamental biochemical pathway is responsible for producing isoprenoid precursors in a wide range of organisms. nih.gov In insects, it supplies the necessary intermediates for synthesizing vital compounds like juvenile hormones and, in the case of bark beetles, aggregation pheromones. annualreviews.orgresearchgate.net The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. nih.govuliege.be
The regulation and efficiency of the mevalonate pathway in producing ipsdienol are controlled by several key enzymes. The expression and activity of the genes encoding these enzymes are often significantly upregulated in male beetles during pheromone production. purdue.eduresearchgate.net
3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting enzyme in the mevalonate pathway. annualreviews.orgmdpi.com It catalyzes the irreversible conversion of HMG-CoA to mevalonate. mdpi.com In bark beetles, the expression of the HMGR gene is highly regulated and shows a strong correlation with pheromone production. nih.govpurdue.edu High transcript levels of HMGR are found predominantly in the midgut tissue, the primary site of pheromone biosynthesis. slu.se The activity of HMGR is considered a major control point for the flux of precursors through the pathway, and its upregulation is essential for the high levels of pheromone synthesis required for mass attacks on host trees. annualreviews.orgpurdue.edu
| Enzyme | Abbreviation | Function in Pathway | Significance |
|---|---|---|---|
| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate. | Primary rate-limiting step; highly regulated and crucial for controlling the flow of precursors. annualreviews.orgmdpi.com |
| Isoprenyl Diphosphate Synthase (e.g., GPPS) | IPDS / GPPS | Catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). | Directs the C5 precursors toward the synthesis of the C10 monoterpene backbone. slu.sefrontiersin.org |
Following the initial steps of the mevalonate pathway, terminal isoprenyl diphosphate synthases (IPDS) play a crucial role in determining the chain length of the final isoprenoid product. uliege.be For the C10 monoterpenoid ipsdienol, geranyl diphosphate synthase (GPPS) is the key enzyme. slu.se GPPS catalyzes the condensation of one molecule of IPP with one molecule of DMAPP to form geranyl diphosphate (GPP), the direct precursor for monoterpenes. frontiersin.org The expression of GPPS is significantly upregulated in the midgut of pheromone-producing male beetles. purdue.eduresearchgate.net This enzyme effectively channels the five-carbon isoprenoid units into the C10 backbone required for ipsdienol synthesis. slu.se
The biosynthesis of ipsdienol is not constitutive but is induced by specific environmental cues, most notably the act of feeding on the phloem of a suitable host tree. slu.sepurdue.edu When a pioneer beetle bores into a host tree and begins to feed, a cascade of physiological events is initiated, leading to the production and release of aggregation pheromones. slu.se Phloem feeding triggers the synthesis of Juvenile Hormone III (JH III) in some Ips species, which in turn upregulates the transcription of key mevalonate pathway genes, including HMGR and GPPS. researchgate.netpurdue.edu This hormonal regulation ensures that pheromone production is tightly linked to host colonization, maximizing the effectiveness of the chemical signal in recruiting conspecifics for a mass attack. nih.govpurdue.edu
Identification of Key Enzymes in the Pathway
Enzymatic Transformations and Metabolic Conversions
The biosynthesis of ipsdienol does not end with the creation of the basic monoterpene alcohol. Further enzymatic transformations are often required to produce the specific stereochemistry of the final active pheromone. The enantiomeric composition of ipsdienol is critical for its biological activity and can vary between different species and even geographic populations of the same species. nih.gov
Ipsdienol Dehydrogenase (IDOLDH) Activity
Ipsdienol Dehydrogenase (IDOLDH) is a novel oxidoreductase identified as a critical enzyme in the terminal steps of pheromone biosynthesis in bark beetles of the Ips genus. nih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. unr.edu Research has shown that the gene expression for IDOLDH is highest in the anterior midgut of male beetles, which is the primary site for pheromone production. nih.gov The protein is localized in the cytosolic fraction of these midgut cells. nih.gov
The primary function of IDOLDH is the stereospecific oxidation of the (-)-enantiomer of ipsdienol. nih.gov Enzyme assays have demonstrated that IDOLDH catalyzes the conversion of (4R)-(-)-ipsdienol into its corresponding ketone, ipsdienone. nih.gov Conversely, the (4S)-(+)-ipsdienol enantiomer is not a substrate for this enzyme, highlighting its high degree of specificity. nih.govnih.gov This specificity is crucial for "tuning" the enantiomeric ratio of the ipsdienol pheromone blend produced by the beetle. nih.gov IDOLDH can utilize both NAD⁺ and NADP⁺ as coenzymes for its oxidative activity. nih.govnih.gov
Oxidoreductase-Catalyzed Reactions (e.g., Conversion to Ipsdienone)
The conversion of ipsdienol to ipsdienone is a reversible reaction catalyzed by the oxidoreductase IDOLDH. nih.govunr.edu This interconversion is a key step in the biosynthesis of other pheromone components. unr.edu While IDOLDH oxidizes (-)-ipsdienol to ipsdienone, it also efficiently catalyzes the reverse reaction: the stereospecific reduction of ipsdienone exclusively to (-)-ipsdienol. nih.gov The (+)-enantiomer of ipsdienol is never observed as a product of this reduction. nih.gov
This oxidoreductase activity is not limited to ipsdienol and ipsdienone. Studies have shown that IDOLDH also readily converts another related monoterpene alcohol, ipsenol, to its ketone form, ipsenone. nih.gov Similarly, it can reduce ipsenone back to (-)-ipsenol. nih.gov The high substrate specificity of IDOLDH for these particular monoterpenes supports its dedicated role as a pheromone-biosynthetic enzyme. nih.gov
| Reaction | Substrate | Product | Coenzyme | Specific Activity (nmol·min⁻¹·mg⁻¹) | Source |
|---|---|---|---|---|---|
| Oxidation | (-)-Ipsdienol | Ipsdienone | NADP⁺ | 427 ± 25 | nih.gov |
| Oxidation | Racemic Ipsenol | Ipsenone | NADP⁺ | 196 ± 8 | nih.gov |
| Reduction | Ipsdienone | (-)-Ipsdienol | NADPH | 50 ± 4 | nih.gov |
| Reduction | Ipsenone | (-)-Ipsenol | NADPH | 92 ± 7 | nih.gov |
Proposed Metabolic Pathways in Other Biological Systems
Beyond its well-characterized role in bark beetles, the metabolism of ipsdienol and its precursors has been explored in other biological systems. These proposed pathways involve biotransformation from common plant-derived monoterpenes and subsequent enzymatic modifications.
Biotransformation from Precursors (e.g., Myrcene)
Myrcene (B1677589), an acyclic monoterpene abundant in many plants, is a key precursor for the biosynthesis of ipsdienol. nih.govnih.gov Certain insects, such as the male mountain pine beetle (Dendroctonus ponderosae), can convert myrcene vapors into ipsdienol. nih.gov This biotransformation is a critical step in producing the aggregation pheromone. nih.gov The primary reaction is the hydroxylation of myrcene, a process often mediated by specific enzymes. nih.gov Various microorganisms have also been shown to biotransform myrcene, although they may yield different products. For instance, bacteria like Pseudomonas aeruginosa can convert myrcene into compounds such as dihydrolinalool and α-terpineol. nih.gov
Epoxidation Mediated by Cytochrome P450 Enzymes
Cytochrome P450 (CYP450) enzymes are a large family of proteins known to catalyze a wide variety of oxidative reactions, including the hydroxylation and epoxidation of substrates. nih.govnih.gov In insects, a cytochrome P450 enzyme, CYP9T2, is responsible for the initial hydroxylation of myrcene to produce ipsdienol. nih.gov While this is a hydroxylation reaction, P450 enzymes are also well-documented to catalyze the epoxidation of unsaturated bonds in various molecules. nih.govmdpi.com
It is proposed that ipsdienol itself, or its precursor myrcene, could undergo epoxidation mediated by CYP450s in certain metabolic pathways. nih.gov These enzymes can form reactive epoxide intermediates from substrates with carbon-carbon double bonds. nih.govmdpi.com This epoxidation would represent a potential pathway for further metabolism or detoxification of the compound in biological systems.
Diol Formation via Epoxide Hydrolases
Following the proposed epoxidation of ipsdienol or its precursors by CYP450 enzymes, the resulting epoxide can be further metabolized. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form the corresponding vicinal diols. nih.govgoogle.com This process involves the ring-opening of the epoxide by the addition of a water molecule. google.comorganic-chemistry.org
Chemical Synthesis and Derivatization
Strategies for Total Chemical Synthesis
The approaches to synthesizing 2-Methyl-6-methyleneocta-2,7-dien-4-ol, also known as ipsdienol (B1210497), range from multi-step sequences starting with simpler terpenes to methods employing organometallic reagents and enantioselective strategies designed to produce specific stereoisomers.
A common strategy for synthesizing complex terpenes is to begin with simpler, structurally related, and commercially available terpene precursors. This approach utilizes the existing carbon skeleton as a foundation, introducing the required functional groups and stereochemistry through a series of controlled chemical reactions.
One effective pathway to racemic this compound begins with myrcene (B1677589). The synthesis involves a sequence of oxidation and rearrangement reactions to build the target structure.
The initial step is the oxidation of myrcene to myrcene epoxide. This epoxide then undergoes a reaction with an organoselenium reagent, as reported by Sharpless, to yield an intermediate tertiary alcohol, (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol. The final conversion to the target secondary alcohol is achieved through an allylic rearrangement. This multi-step process provides a reliable method for obtaining the desired pheromone component from an inexpensive starting material.
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Myrcene | Oxidizing Agent | Myrcene Epoxide |
| 2 | Myrcene Epoxide | Organoselenium Reagent | (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol |
| 3 | (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol | SOCl₂, Ag₂O, LiAlH₄ | This compound |
The allylic rearrangement is a crucial transformation in the synthesis of this compound, particularly when starting from precursors like myrcene. Direct acid-catalyzed conversion of the intermediate tertiary alcohol, (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol, is challenging due to its acid sensitivity.
To overcome this, an indirect, multi-step allylic rearrangement is employed. The tertiary alcohol is first treated with thionyl chloride to form a mixture of allylic chlorides. This mixture is then converted to the corresponding acetates using silver oxide in acetic acid. Finally, reduction of the acetate mixture with a hydride reagent such as lithium aluminum hydride yields a mixture of alcohols, with this compound as the major product. This sequence effectively facilitates the 1,3-transposition of the alcohol group required to form the final product.
Organometallic reagents provide powerful tools for carbon-carbon bond formation and are central to several syntheses of this compound. These methods often allow for direct and efficient construction of the carbon skeleton.
One notable method involves the reaction of 3-methyl-2-butenal with a specialized isoprenylation reagent in the presence of zinc powder. This single-step reaction utilizes 2-bromomethyl-1,4-dibromo-2-butene in tetrahydrofuran to generate the corresponding isoprenylated alcohol, ipsdienol, in good yield. researchgate.net
Another approach utilizes organoborane chemistry. researchgate.net Specifically, B-2′-isoprenyldiisopinocampheylborane, prepared from the metallation of isoprene (B109036), condenses with aldehydes to form chiral alcohols. The reaction of this chiral boron reagent with 3,3-dimethylacrolein provides ipsdienol in high enantiomeric excess (96% ee) and a 65% yield, demonstrating a potent method for asymmetric synthesis. researchgate.net
| Organometallic Reagent Type | Key Metal | Aldehyde Substrate | Key Features |
|---|---|---|---|
| Organozinc | Zinc (Zn) | 3-Methyl-2-butenal | One-step isoprenylation. researchgate.net |
| Organoborane | Boron (B) | β,β-Dimethylacrolein | High enantioselectivity (96% ee). researchgate.net |
The chiron approach is a strategy in enantioselective synthesis where a readily available, enantiopure natural product, such as an amino acid, sugar, or hydroxy acid, is used as a starting material. wikipedia.org This "chiral pool" provides a pre-existing stereocenter, which is incorporated into the final target molecule, avoiding the need for asymmetric induction or chiral resolution steps. wikipedia.org
This methodology has been applied to the synthesis of the enantiomers of ipsdienol and related compounds. While a direct synthesis of ipsdienol from S-lactic acid is not prominently documented, the synthesis of the closely related pheromone, S-(−)-ipsenol, has been successfully achieved from lactic acid in a six-step sequence. researchgate.net This demonstrates the utility of lactic acid as a chiral building block for this family of molecules.
The synthesis of the enantiomers of ipsdienol itself has been accomplished using other chiral pool precursors. For instance, (S)-Ipsdienol has been synthesized from D-mannitol, a common sugar. wikipedia.org In another example, the enantiomers of ipsdienol were synthesized in eight steps with high enantiomeric purity (approximately 96% ee) starting from the enantiomers of the amino acid serine. researchgate.net These examples underscore the power of the chiron approach to access specific stereoisomers of this compound by leveraging the inherent chirality of natural products. wikipedia.orgresearchgate.net
Multi-Step Approaches from Simpler Terpene Precursors
Stereoselective Synthesis of Enantiomers
The biological activity of ipsdienol is highly dependent on its stereochemistry, with different enantiomers often eliciting different behavioral responses in insects. Consequently, the development of synthetic methods to produce enantiomerically pure (S)-(+)- and (R)-(-)-ipsdienol has been a primary focus.
Chiral pool synthesis, utilizing readily available, enantiomerically pure natural products as starting materials, is a common strategy for the synthesis of optically active ipsdienol. Monoterpenes such as verbenone and pinene derivatives are particularly suitable chiral precursors.
One established method involves a three-step conversion of verbenone to ipsdienol. masterorganicchemistry.com This approach allows for the synthesis of either the (S)-(+) or (R)-(-) enantiomer, depending on the chirality of the starting verbenone. For instance, (−)-verbenone can be used to produce (S)-(+)-ipsdienol, while (+)-verbenone can serve as the precursor for (R)-(-)-ipsdienol. The key to this synthesis is the retention of the original optical purity of the starting material through a series of stereocontrolled reactions.
Similarly, α-pinene, another abundant natural monoterpene, can be utilized for the enantioselective synthesis of ipsdienol. The synthesis often proceeds through the isomerization of α-pinene oxide to form key intermediates like campholenic aldehyde. researchgate.netresearchgate.net These intermediates can then be further elaborated to the target ipsdienol enantiomers. The choice of reagents and reaction conditions during the isomerization and subsequent steps is critical for controlling the stereochemical outcome.
Achieving a high enantiomeric excess (ee) is a critical measure of success in the asymmetric synthesis of ipsdienol. Various strategies have been employed to ensure the production of one enantiomer in significant excess over the other.
One effective method is the chiral resolution of a racemic intermediate. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization. Subsequent removal of the resolving agent affords the separated, enantiomerically enriched products. For example, a racemic precursor of ipsdienol can be converted to its corresponding hydrogen phthalate, which is then resolved by forming diastereomeric salts with chiral amines like (R)- and (S)-1-phenylethanamine. masterorganicchemistry.com Hydrolysis of the separated diastereomeric salts yields the individual enantiomers of ipsdienol with high enantiomeric purity, often exceeding 98% ee. masterorganicchemistry.com
Another powerful approach is the use of chiral reagents or catalysts to induce asymmetry in the reaction. Asymmetric isoprenylation of an appropriate aldehyde precursor using a chiral catalyst is a direct method to introduce the desired stereocenter. youtube.com For example, the use of B-2′-isoprenyldiisopinocampheylborane, derived from α-pinene, as a chiral isoprenylating agent has been shown to produce ipsdienol with up to 96% ee. chemeo.com The stereochemical outcome of such reactions is dictated by the chirality of the catalyst, allowing for the selective synthesis of either the (S) or (R) enantiomer.
Table 1: Enantiomeric Excess in Stereoselective Syntheses of Ipsdienol
| Chiral Precursor/Method | Target Enantiomer | Achieved Enantiomeric Excess (ee) | Reference |
| Verbenone | (S)-(+) and (R)-(-) | >98% | masterorganicchemistry.com |
| α-Pinene Derivative | (S)-(-) | ~96% | chemeo.com |
| Chiral Resolution | (S)-(+) and (R)-(-) | >98% | masterorganicchemistry.com |
| Asymmetric Isoprenylation | (R)-(-) | High ee | nih.gov |
Synthetic Methodologies and Reaction Mechanisms
The synthesis of this compound and its derivatives involves a variety of reaction types, each with specific mechanisms that are crucial for achieving the desired product with high yield and stereoselectivity.
Isomerization reactions play a key role in the synthesis of ipsdienol, particularly when starting from pinene derivatives. The acid-catalyzed isomerization of α-pinene oxide is a pivotal step in many synthetic routes, leading to the formation of various rearranged products, including the valuable intermediate campholenic aldehyde. researchgate.netresearchgate.net The reaction mechanism involves the protonation of the epoxide oxygen, followed by the opening of the epoxide ring to form a carbocation intermediate. Subsequent rearrangement of this carbocation leads to the formation of the final product. The selectivity of this reaction towards a specific isomer is highly dependent on the nature of the catalyst and the reaction conditions. For instance, the use of specific solid acid catalysts can favor the formation of campholenic aldehyde over other potential byproducts. researchgate.net
Reduction reactions are fundamental in the synthesis of ipsdienol, particularly for the conversion of a ketone precursor, ipsdienone (2-methyl-6-methyleneocta-2,7-dien-4-one), to the corresponding alcohol. Alkali metal borohydrides, such as sodium borohydride (NaBH₄), are commonly employed for this transformation due to their mild and selective nature.
The mechanism of reduction by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product. In the context of ipsdienone reduction, this process converts the ketone functional group to a secondary alcohol, yielding ipsdienol. The stereochemical outcome of this reduction can be influenced by the steric environment around the carbonyl group and the reaction conditions. For instance, enzymatic reductions of ipsdienone have been shown to proceed with high stereospecificity, yielding predominantly the (-)-ipsdienol enantiomer. researchgate.net
This compound is known to be sensitive to acidic conditions. The presence of multiple double bonds and a hydroxyl group makes the molecule susceptible to various acid-catalyzed transformations, including rearrangement and cyclization reactions. For example, in the presence of a Brønsted acid, the diene system can undergo protonation to form a carbocation, which can then lead to cyclized products. wikipedia.org
The stability of ipsdienol is also pH-dependent. Studies on enzymes that metabolize ipsdienol have shown reduced activity under acidic pH conditions, suggesting that the substrate itself may be unstable or that the enzyme's active site is compromised at low pH. This sensitivity to acid is an important consideration in both the synthesis and handling of ipsdienol, as acidic workup conditions or storage in acidic media could lead to degradation or the formation of undesired byproducts.
Biological Activities and Mechanistic Studies
Chemoecological Mechanisms of Action
Ipsdienol (B1210497) is a key component of the aggregation pheromone of many bark beetle species within the genus Ips. researchgate.net Its primary function is to mediate the mass aggregation of beetles on host trees, a crucial step in overcoming tree defenses and initiating successful colonization. The biological activity of ipsdienol is highly dependent on its stereochemistry, with different enantiomers often eliciting distinct behavioral responses.
Interaction with Olfactory Receptors in Insects
The perception of ipsdienol by bark beetles is initiated through its interaction with specific odorant receptors (ORs) located in olfactory sensory neurons (OSNs) on the insects' antennae. frontiersin.org In the Eurasian spruce bark beetle, Ips typographus, the odorant receptor ItypOR49 has been identified as being specifically responsive to the (R)-(-)-enantiomer of ipsdienol. nih.govnih.govoup.com This receptor is part of a larger, species-specific lineage of ORs that have evolved to detect various ecologically relevant monoterpenoids. nih.gov
Studies on different Ips species have revealed the presence of distinct OSN classes that are narrowly tuned to specific enantiomers of ipsdienol, such as (R)-(-)-ipsdienol and (S)-(+)-ipsdienol. frontiersin.org This specificity at the receptor level is fundamental to the beetle's ability to interpret the complex chemical signals in its environment, which may include pheromones from conspecifics, as well as kairomones from other species. The binding of an ipsdienol enantiomer to its specific OR triggers a signal transduction cascade that ultimately results in a neuronal signal, which is then processed in the antennal lobe and higher brain centers to elicit a behavioral response. slu.se
Molecular Basis of Aggregation and Behavioral Responses
The aggregation behavior of bark beetles is a complex process mediated by a blend of pheromone components, with ipsdienol often playing a central role. The specific ratio of ipsdienol enantiomers is crucial in determining the behavioral output. For instance, in the pine engraver beetle, Ips pini, the response to ipsdienol is highly dependent on the enantiomeric blend, and this preference can vary among different geographic populations. chemical-ecology.net
The molecular basis for these distinct behavioral responses lies in the differential activation of specific neural pathways corresponding to the enantiomer-specific ORs. The presence of one enantiomer can attract beetles, while the other may be inactive or even inhibitory. For example, in some populations of Ips pini, (-)-ipsdienol is the primary attractant, while (+)-ipsdienol can interrupt the response to the attractive pheromone. researchgate.net This intricate system of chemical communication allows for species recognition and can facilitate reproductive isolation among closely related and sympatric species. oup.com The behavioral response to ipsdienol can also be modulated by the presence of other semiochemicals, creating a context-dependent signaling system. oup.com
Structure-Activity Relationships Governing Pheromonal Efficacy
The pheromonal efficacy of 2-Methyl-6-methyleneocta-2,7-dien-4-ol is intrinsically linked to its molecular structure, particularly its stereochemistry. The presence and configuration of the chiral center at the C4 position, which determines the (R)- or (S)-enantiomeric form, is a critical determinant of its biological activity.
The specificity of the odorant receptors for particular enantiomers highlights the importance of the three-dimensional shape of the ipsdienol molecule for binding and receptor activation. Even minor changes to the structure can significantly alter its activity. This structure-activity relationship is a key feature of the chemical communication system in bark beetles, allowing for a high degree of specificity in a chemically noisy environment. The varying responses of different Ips species to the same enantiomers of ipsdienol further underscore the co-evolutionary relationship between the pheromone signal and its corresponding receptor.
Potential Pharmacological Properties
While the chemoecological role of this compound is well-documented, its potential pharmacological properties remain largely unexplored.
Investigation of Anti-inflammatory Effects
There is currently no scientific literature available that specifically investigates the anti-inflammatory effects of this compound. While many natural products, including other terpenes, have been shown to possess anti-inflammatory properties, dedicated studies on this particular compound are lacking.
Assessment of Antimicrobial Activity
Similarly, the antimicrobial activity of this compound has not been reported in the scientific literature. Research into the potential antimicrobial properties of this compound has not been a focus to date.
Interactive Data Table of Research Findings
| Biological Activity | Key Findings | Organism(s) Studied | Relevant Compound(s) | Reference(s) |
|---|---|---|---|---|
| Interaction with Olfactory Receptors | ItypOR49 is a specific odorant receptor for (R)-(-)-ipsdienol. | Ips typographus (Eurasian spruce bark beetle) | (R)-(-)-2-Methyl-6-methyleneocta-2,7-dien-4-ol | nih.govnih.govoup.com |
| Aggregation and Behavioral Responses | Enantiomeric ratio of ipsdienol is critical for aggregation behavior; different populations of the same species can exhibit different preferences. | Ips pini (Pine engraver beetle) | (+)- and (-)-2-Methyl-6-methyleneocta-2,7-dien-4-ol | chemical-ecology.netresearchgate.net |
| Structure-Activity Relationships | The stereochemistry at the C4 position is a primary determinant of pheromonal activity. | Various Ips species | (R)- and (S)-2-Methyl-6-methyleneocta-2,7-dien-4-ol | researchgate.net |
| Anti-inflammatory Effects | No studies found. | N/A | This compound | N/A |
| Antimicrobial Activity | No studies found. | N/A | This compound | N/A |
Studies on Antioxidant Potential
Current scientific literature lacks specific studies investigating the antioxidant potential of this compound. While terpene alcohols as a class are known to exhibit antioxidant properties, direct experimental evidence for this specific compound is not available.
Broader Therapeutic Applications as a Terpene Compound
Beyond its well-documented role as an insect pheromone, there is a notable absence of research into the broader therapeutic applications of this compound. Although many terpenes possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, specific studies on this compound for such applications have not been identified in the current body of scientific literature.
Comparative Biological Studies of Stereoisomers
The biological activities of this compound are highly dependent on its stereochemistry. The individual enantiomers, (R)-(-)-ipsdienol and (S)-(+)-ipsdienol, often elicit distinct and sometimes opposing behavioral responses in various species of bark beetles.
Differential Biological Activities of Enantiomers
The primary documented biological role of the enantiomers of this compound, commonly known as ipsdienol, is as aggregation pheromones for several species of bark beetles belonging to the genus Ips. The response of these beetles to the different stereoisomers is often highly specific, playing a crucial role in species recognition and reproductive isolation.
For instance, in the California five-spined ips (Ips paraconfusus), the (S)-(+)-enantiomer is a key component of the male-produced aggregation pheromone. Conversely, the (R)-(-)-enantiomer can act as a repellent to this species, likely to avoid competition with other beetle species.
In contrast, males from western North American populations of the pine engraver beetle (Ips pini) predominantly produce (R)-(-)-ipsdienol, which is attractive to this population. However, eastern North American populations of the same species produce and respond to higher proportions of the (S)-(+)-enantiomer. This variation in pheromone production and reception among different populations of the same species highlights a mechanism of reproductive isolation. In some cases, the presence of the "wrong" enantiomer can inhibit the attraction of the beetles to a host tree.
The differential activity of the enantiomers is a clear example of stereospecificity in biological systems, where the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological receptors.
| Enantiomer | Common Name | Known Biological Activity | Target Organism Example |
| (4S)-2-Methyl-6-methylideneocta-2,7-dien-4-ol | (S)-(+)-Ipsdienol | Aggregation pheromone, sex attractant | Ips paraconfusus |
| (4R)-2-Methyl-6-methylideneocta-2,7-dien-4-ol | (R)-(-)-Ipsdienol | Aggregation pheromone, repellent to some species | Ips pini (Western populations) |
Advanced Research Methodologies
Analytical Techniques for Characterization and Quantification
The accurate characterization and quantification of 2-Methyl-6-methyleneocta-2,7-dien-4-ol are fundamental for research in chemical ecology and pest management. This involves a combination of high-resolution chromatographic and spectroscopic methods.
Chromatographic techniques are essential for separating this compound from complex biological extracts, such as those derived from beetle gut tissues or volatile collections from host trees.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most prevalent technique for the analysis of volatile compounds like this compound. The compound is separated from other volatiles based on its boiling point and interaction with a stationary phase within a capillary column. The Kovats retention index, a logarithmic scale, is used to standardize retention times. Following separation, mass spectrometry provides structural information and aids in definitive identification.
Table 1: Kovats Retention Indices for this compound
| Column Type | Retention Index | Reference |
|---|---|---|
| Standard Non-Polar | 1124 - 1147 | theses.czresearchgate.net |
| Semi-Standard Non-Polar | 1140 - 1150.2 | researchgate.net |
| Standard Polar | 1584 - 1678 | researchgate.net |
High-Performance Liquid Chromatography (HPLC): While GC-MS is ideal for volatile analysis, HPLC, particularly in the form of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS/MS), is invaluable for metabolomics studies related to the compound's biosynthesis. mpg.de This method allows for the separation and identification of a wide range of metabolites, including less volatile precursors and conjugates of this compound, from complex biological matrices. mpg.de
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of the ionized compound and its fragments. In the context of GC-MS, electron ionization (EI) is commonly used. The resulting fragmentation pattern serves as a molecular fingerprint for identification.
Table 2: Key Mass Spectrometry Peaks for this compound (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Reference |
|---|---|---|
| 85 | 99.99 | researchgate.net |
| 41 | 30.24 | researchgate.net |
| 79 | 16.41 | researchgate.net |
| 91 | 12.45 | researchgate.net |
| 119 | 11.84 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, is a powerful tool for the unambiguous structural elucidation of organic molecules. It provides information about the carbon skeleton of this compound, confirming the connectivity of atoms and the positions of double bonds and the hydroxyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectra would show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C) of the alkene and diene moieties.
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-ipsdienol and (S)-(+)-ipsdienol. The biological activity of these enantiomers can differ significantly, making their separation and quantification critical. researchgate.net For instance, different Ips species produce and respond to specific enantiomeric ratios.
Direct separation is most commonly achieved using chiral gas chromatography . This technique employs a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.gov An alternative, indirect method involves chemical derivatization of the alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral chromatographic column. researchgate.net
Molecular Biology and Omics Approaches in Biosynthesis Research
Understanding how organisms like bark beetles synthesize this compound requires advanced molecular and systems-level approaches. Research has shown that this compound is produced de novo via the mevalonate (B85504) pathway. mpg.denih.gov
DGE analysis is a powerful transcriptomic tool used to identify genes that are up- or down-regulated under specific conditions, providing insights into their functional roles. In the context of this compound biosynthesis, researchers compare gene expression levels in pheromone-producing tissues (e.g., the anterior midgut of male beetles) versus non-producing tissues or at different life stages. theses.cznih.gov Studies in Ips pini have shown that feeding and treatment with Juvenile Hormone III coordinately regulate and increase the expression of key genes in the mevalonate pathway, leading to pheromone production. nih.govnih.gov
Table 3: Key Mevalonate Pathway Genes Upregulated During Pheromone Biosynthesis in Ips pini
| Gene/Enzyme | Function in Pathway | Reference |
|---|---|---|
| HMG-CoA synthase (HMGS) | Early step in mevalonate synthesis | nih.gov |
| HMG-CoA reductase (HMGR) | Rate-limiting enzyme in the pathway | nih.govwikipedia.org |
| Geranyl-diphosphate synthase (GPPS) | Produces the C10 precursor for monoterpenes | nih.govpnas.org |
| Cytochrome P450 enzymes | May be involved in downstream modifications | researchgate.net |
Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. In biosynthesis research for this compound, metabolomics is used to create a snapshot of the chemical processes occurring within the pheromone-producing organism. theses.czmpg.de By comparing the metabolite profiles of beetle guts at different life stages (e.g., immature vs. pheromone-producing adults), researchers can identify changes related to pheromone synthesis. theses.cz Techniques like UHPLC-ESI-HRMS/MS are employed to detect and identify thousands of metabolic features, providing crucial data on the precursors, intermediates, and final products of the biosynthetic pathway. mpg.de This approach helps to confirm the activity of the mevalonate pathway and identify other related metabolic shifts that support pheromone production. theses.cz
Behavioral Ecology and Bioassay Methodologies
Investigating the ecological role of this compound as a semiochemical, particularly as an insect pheromone, requires rigorous behavioral bioassays and neurophysiological studies. pherobase.com These methodologies aim to demonstrate a clear, repeatable behavioral or physiological response to the compound.
Behavioral bioassays are essential for determining the function of a semiochemical and are broadly categorized into laboratory and field experiments. researchgate.net Laboratory assays offer a controlled environment to study specific behaviors, while field assays confirm ecological relevance under natural conditions.
In the laboratory, olfactometers are commonly used to assess an insect's preference or aversion to an odor. A Y-tube olfactometer, for instance, presents an insect with a choice between a stream of air carrying the test compound and a control stream of clean air. The insect's choice indicates whether the compound is an attractant or a repellent. Wind tunnels provide a more complex environment, allowing researchers to observe upwind flight orientation, landing behavior, and other specific responses to a precisely controlled odor plume. researchgate.net
Field bioassays are the definitive test of a pheromone's activity. Typically, this involves deploying traps baited with a synthetic version of this compound. The effectiveness of the bait is determined by comparing the number of target insects captured in baited traps versus unbaited control traps. Often, this compound is tested in combination with other known pheromone components to identify synergistic or inhibitory effects that are common in multicomponent insect communication systems. researchgate.net
| Bioassay Type | Description | Information Gained | Example Application |
| Laboratory: Y-Tube Olfactometer | A Y-shaped glass or plastic tube where an insect chooses between two air streams, one with the test odor and one control. | Attraction or repellency of the compound in a controlled choice test. | Determining if a bark beetle species walks towards the scent of this compound. |
| Laboratory: Wind Tunnel | An enclosed tunnel that allows for the creation of a stable odor plume, mimicking a natural scent trail. | Detailed flight behavior, including upwind flight (anemotaxis), source location, and landing propensity. | Observing a moth's complete flight sequence towards a source releasing the compound. |
| Field: Trapping Study | Deployment of insect traps in a natural habitat, where some traps are baited with the synthetic compound and others are not (controls). | Ecological relevance, confirmation of attraction under natural conditions, and effectiveness for monitoring or pest management. | Assessing the ability of baited traps to capture a target pest species in a forest environment. |
| Field: Synergism/Inhibition Test | Field traps are baited with the compound alone and in combination with other known semiochemicals. | Identifies how the compound interacts with other components of a pheromone blend. | Testing if adding this compound increases the trap catch of another pheromone component. |
Electrophysiological techniques provide direct evidence that an insect's olfactory system can detect a specific compound by measuring the electrical activity of olfactory sensory neurons (OSNs). nih.gov These methods are invaluable for screening compounds for bioactivity and understanding the neural basis of olfaction. researchgate.net
Electroantennography (EAG) is a technique that measures the summated electrical potential from the entire antenna in response to an odor stimulus. uni-goettingen.de An antenna is excised and placed between two electrodes, and a puff of air containing this compound is passed over it. A resulting voltage drop, or EAG response, indicates that neurons on the antenna are responding to the compound. This method is excellent for rapidly screening many compounds and determining the relative sensitivity of the antenna to them. uni-goettingen.deresearchgate.net
For a more detailed analysis, single-sensillum recording (SSR) is employed. researchgate.netnih.gov This powerful technique involves inserting a fine tungsten microelectrode into an individual olfactory sensillum on the antenna, while a reference electrode is placed elsewhere in the insect (often the eye). youtube.comyoutube.com This allows for the recording of action potentials (spikes) from the one or few OSNs housed within that sensillum. By applying the compound and observing the neuronal firing rate, researchers can identify the specific class of neurons that responds to this compound, characterize its response threshold, and determine its specificity. researchgate.netresearchgate.net
| Technique | Description | Level of Analysis | Key Information Provided |
| Electroantennography (EAG) | Records the summed potential of many olfactory sensory neurons across the entire antenna in response to an odor. uni-goettingen.de | Whole Organ (Antenna) | Provides a rapid assessment of whether the antenna can detect the compound and the relative magnitude of the overall response. researchgate.net |
| Single-Sensillum Recording (SSR) | Uses a microelectrode to record the action potentials from individual neurons within a single olfactory sensillum. nih.govnih.gov | Single Neuron/Sensillum | Identifies specific neurons tuned to the compound, determines their sensitivity and specificity, and reveals the neural code for the odor. researchgate.netresearchgate.net |
Future Research Directions
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of ipsdienol (B1210497) in bark beetles has been a subject of considerable investigation, with evidence pointing towards both de novo production and the modification of host-plant precursors. Male bark beetles are known to synthesize ipsdienol de novo through the mevalonate (B85504) pathway, a fundamental route for isoprenoid production. This process is intricately regulated, with juvenile hormone III playing a crucial role in inducing the expression of key biosynthetic genes.
Several key enzymes in the biosynthetic pathway of ipsdienol have been identified. A cytochrome P450 monooxygenase, CYP9T2, is responsible for the hydroxylation of myrcene (B1677589) to ipsdienol. Furthermore, an oxidoreductase, ipsdienol dehydrogenase (IDOLDH), is involved in the interconversion of ipsdienol and its corresponding ketone, ipsdienone, which is crucial for achieving the specific stereochemistry required for its pheromonal activity.
Despite this progress, gaps in our understanding of the complete biosynthetic network remain. Future research should focus on identifying and characterizing any as-yet-undiscovered enzymes that may "tune" the final enantiomeric blend of ipsdienol. The precise mechanisms of regulation and the potential interplay between de novo synthesis and host precursor utilization also warrant further investigation. Unraveling these intricate details will provide a more complete picture of how bark beetles produce this vital chemical signal.
Table 1: Key Enzymes in the Biosynthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol
| Enzyme | Function |
| Cytochrome P450 (CYP9T2) | Hydroxylation of myrcene to ipsdienol |
| Ipsdienol Dehydrogenase (IDOLDH) | Interconversion of ipsdienol and ipsdienone, influencing stereochemistry |
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of this compound is essential for its use in pest management strategies. While numerous synthetic routes have been developed since the 1960s, there is a growing need for more sustainable and efficient methods.
Enantioselective and Green Chemistry Approaches
The biological activity of ipsdienol is highly dependent on its stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance. A comprehensive review of ipsdienol synthesis from 1968 to 2020 highlights various approaches, including those that yield specific enantiomers.
Future synthetic strategies should increasingly incorporate the principles of green chemistry. This includes designing processes that maximize atom economy, utilize renewable feedstocks, employ safer solvents, and reduce energy consumption. The development of catalytic methods, which use small amounts of a catalyst to drive reactions, is a key aspect of green chemistry and should be a priority in the synthesis of ipsdienol and other pheromones.
Biocatalytic Production Routes
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a promising green alternative to traditional chemical synthesis. Enzymes can exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions. The potential of enzymes like ipsdienol dehydrogenase in synthetic applications warrants further exploration.
Metabolic engineering of microorganisms, such as yeast, or even plants, presents another exciting frontier for the sustainable production of ipsdienol. By introducing the relevant biosynthetic genes into a host organism, it may be possible to develop "green factories" for the production of this valuable semiochemical. Research into the metabolic engineering of plants to produce insect pheromones is an active and promising area that could revolutionize the availability of these compounds for pest control.
Comprehensive Characterization of Biological and Ecological Roles
While the primary role of this compound as a bark beetle aggregation pheromone is well-established, a deeper understanding of its molecular interactions and broader ecological functions is needed.
In-depth Mechanistic Studies of Pharmacological Activities
The pheromonal activity of ipsdienol is initiated by its interaction with specific odorant receptors (ORs) in the antennae of bark beetles. For instance, the receptor ItypOR49 has been identified as being responsive to ipsdienol in the spruce bark beetle, Ips typographus.
Future research should focus on elucidating the precise molecular interactions between ipsdienol and its receptors. Understanding the structure-activity relationships and the downstream signaling cascades will provide valuable insights into the mechanism of olfaction in these insects. Such knowledge could inform the design of novel pest management strategies that target these specific molecular pathways.
Expanded Research on Ecological Interactions Beyond Current Scope
The ecological role of this compound extends beyond simple intraspecific communication. It can act as a kairomone, a chemical signal that benefits the receiver of a different species, by attracting predators and parasitoids of bark beetles. This makes it a key player in multitrophic interactions within forest ecosystems.
Furthermore, ipsdienol is involved in interspecific competition among different bark beetle species. The presence of ipsdienol can influence the behavior of competing beetle species, highlighting its role in shaping the insect community structure on a host tree. The context in which ipsdienol is perceived, including the presence of other semiochemicals, can also significantly alter the behavioral response of insects. Future ecological research should aim to unravel the full spectrum of these interactions to better understand the complex chemical communication networks in forest ecosystems and to develop more effective and ecologically sound pest management strategies.
Q & A
Q. What are the molecular characteristics and physicochemical properties of Ipsdienol?
Answer: Ipsdienol (C₁₀H₁₆O) has a molecular weight of 152.23 g/mol and CAS number 14434-41-4 . Key physicochemical properties include a density of 0.87 g/cm³, boiling point of ~233.6°C, and water solubility of 1.7 g/L at 25°C . Its structure features conjugated double bonds and a hydroxyl group, critical for pheromone activity .
Q. What is the ecological role of Ipsdienol in forest ecosystems?
Answer: Ipsdienol functions as an aggregating pheromone for bark beetles (e.g., Ips spp.), attracting conspecifics to infest trees. Field studies demonstrate optimal efficacy at 4 mg/dispenser and 4–5 traps per hectare, reducing pest populations during outbreaks .
Q. What analytical methods are used to identify Ipsdienol in environmental samples?
Answer: Gas chromatography-mass spectrometry (GC-MS) is standard for identification and purity assessment. Chiral columns may be required to resolve stereoisomers, as the (4S)-enantiomer is bioactive .
Advanced Research Questions
Q. How does stereochemistry influence Ipsdienol’s bioactivity?
Answer: The (4S)-configuration is essential for receptor binding in target beetles. Studies using racemic mixtures risk underestimating efficacy; enantiomerically pure synthesis (e.g., chiral catalysts) and chiral GC analysis are critical for accurate bioassays .
Q. What experimental variables must be controlled in field trials evaluating Ipsdienol?
Answer: Key variables include:
Q. How can researchers address contradictions in Ipsdienol’s efficacy across beetle species?
Answer: Contradictions may arise from species-specific receptor sensitivity or ecological context (e.g., predator presence). Methodological solutions include:
Q. What challenges exist in synthesizing and characterizing Ipsdienol isomers?
Answer: Synthesis challenges :
- Isomerization during synthesis requires low-temperature protocols .
- Chiral purity demands asymmetric catalysis or enzymatic resolution .
Characterization challenges : - Distinguishing isomers via NMR (e.g., NOESY for spatial proximity analysis) or high-resolution MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
